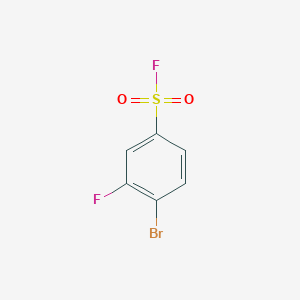

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

4-bromo-3-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYULLWUAYDEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273640 | |

| Record name | 4-Bromo-3-fluorobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-33-1 | |

| Record name | 4-Bromo-3-fluorobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935534-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluorobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride

General Synthetic Strategy

The synthesis of 4-bromo-3-fluorobenzene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group (-SO2F) onto a suitably substituted benzene ring. Two main approaches are documented:

- Halogen exchange on sulfonyl chlorides: Starting from chlorobenzene sulfonyl chlorides, fluorine atoms are introduced by halogen exchange reactions using fluoride sources.

- Direct sulfonylation of substituted benzene derivatives: Introduction of the sulfonyl fluoride group through sulfonylation reactions followed by fluorination steps.

Synthesis via Sulfonyl Chloride Intermediate

One documented method involves preparing the corresponding sulfonyl chloride intermediate, such as 3-bromo-4-fluorobenzenesulfonyl chloride, followed by conversion to the sulfonyl fluoride derivative.

Example Procedure (Based on Ambeed Data):

- Starting material: 3-bromo-4-fluoro-phenylamine

- Reagents: Concentrated hydrochloric acid, tert-butylnitrate, sulfur dioxide, copper(II) chloride

- Solvent: Mixture of dichloromethane (DCM) and methanol (MeOH) in a 2:1 ratio

- Conditions: Cooling to -5 °C, gradual addition of tert-butylnitrate, followed by sulfur dioxide condensation and copper(II) chloride addition

- Work-up: Removal of solvent under vacuum, purification by silica gel flash chromatography

- Yield: Approximately 59%

- Characterization: 1H-NMR confirms aromatic proton environments

This method yields the sulfonyl chloride intermediate, which can then be converted to the sulfonyl fluoride by halogen exchange reactions with fluoride sources.

Halogen Exchange Reaction to Introduce Sulfonyl Fluoride

A patented process describes the preparation of fluorobenzene sulfonyl fluorides by exchanging chlorine atoms in chlorobenzene sulfonyl fluorides with fluorine atoms using alkaline fluoride salts in polar aprotic solvents.

- Reaction: Chlorobenzene sulfonyl fluoride + Alkali metal fluoride → Fluorobenzene sulfonyl fluoride

- Solvent: Polar aprotic solvents such as chlorobenzene or monoalkyl ethers of ethylene glycol

- Temperature: Heating between 100 °C and 240 °C, with staged heating (e.g., 100 °C for 3 hours, then up to 160-200 °C for several hours)

- Catalysts/Conditions: Use of tertiary amines formed in situ to facilitate the reaction

- Purification: Filtration of salts and distillation under reduced pressure

- Advantages: Overcomes drawbacks of prior art by efficient halogen exchange and high selectivity for fluorine substitution at ortho and/or para positions relative to the sulfonyl fluoride group

This method is adaptable for preparing 4-bromo-3-fluorobenzene-1-sulfonyl fluoride by starting from the corresponding chlorinated sulfonyl fluoride precursor.

Fluorination Using Potassium Fluoride and Catalysts

Earlier research indicates that fluorination of benzene sulfonyl chlorides or fluorides can be achieved using potassium fluoride as the fluorine source, sometimes with catalysts such as copper salts.

- Reaction: Benzene sulfonyl chloride + KF → Benzene sulfonyl fluoride

- Catalyst: Copper(II) chloride or other copper salts

- Yield: Variable; fluorination of sulfonyl chlorides is generally more facile than sulfonyl fluorides

- Challenges: Lower yields for direct fluorination of sulfonyl fluorides; side reactions possible

This method may require optimization for the specific substitution pattern of 4-bromo-3-fluorobenzene-1-sulfonyl fluoride.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Temperature Range | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sulfonyl chloride intermediate route | 3-bromo-4-fluoro-phenylamine | HCl, tert-butylnitrate, SO2, CuCl2 | -5 °C (initial), room temp | ~59 | Well-established, good purity, straightforward | Requires multiple steps, handling gases |

| Halogen exchange with alkali fluoride | Chlorobenzene sulfonyl fluoride/chloride | Alkali metal fluoride, polar aprotic solvent | 100–240 °C | Not specified | High selectivity for fluorine substitution | High temperature, requires specialized solvents |

| Direct fluorination with KF and catalyst | Benzene sulfonyl chloride or fluoride | Potassium fluoride, copper salts | Moderate to high temp | Variable | Simple reagents | Lower yields, less selective |

Research Findings and Notes

- The halogen exchange method is considered superior for selective fluorination at ortho and para positions relative to the sulfonyl fluoride group, which fits the substitution pattern of 4-bromo-3-fluorobenzene-1-sulfonyl fluoride.

- The sulfonyl chloride intermediate approach is practical for laboratory-scale synthesis and allows for characterization at intermediate stages, aiding in purity control.

- Direct fluorination methods with potassium fluoride are less commonly used for this compound due to lower yields and potential side reactions but may be useful for certain analogs.

- Reaction conditions such as solvent choice, temperature, and catalyst presence significantly affect yield and purity.

- The use of polar aprotic solvents and controlled heating profiles is critical in halogen exchange reactions to avoid decomposition and maximize fluorine incorporation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Catalysts: Palladium catalysts for coupling reactions

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed

Sulfonamides: Formed by substitution with amines

Sulfonate Esters: Formed by substitution with alcohols

Coupled Products: Formed by Suzuki-Miyaura coupling reactions

Scientific Research Applications

Scientific Research Applications

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride has diverse applications across several scientific disciplines:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its sulfonyl fluoride group is particularly useful for:

- Substitution Reactions: Reacting with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters.

- Coupling Reactions: Participating in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds.

Biological Applications

In biological research, 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride is employed for:

- Enzyme Inhibition Studies: It is used to investigate the mechanisms of enzyme inhibitors due to its ability to form covalent bonds with nucleophilic sites on enzymes.

- Building Block for Bioactive Molecules: The compound acts as a precursor for synthesizing bioactive molecules that can modulate biological pathways.

Medicinal Chemistry

The compound is under investigation for its potential role in drug development:

- Design of Enzyme Inhibitors: Its unique reactivity allows it to be tailored into enzyme inhibitors that could lead to new therapeutic agents.

Data Table: Comparison with Similar Compounds

| Compound Name | CAS No. | Key Features |

|---|---|---|

| 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride | 935534-33-1 | Sulfonyl fluoride group, versatile intermediate |

| 3-Fluorobenzenesulfonyl chloride | 351003-51-5 | Contains chlorine instead of bromine |

| 1-Bromoethene-1-sulfonyl fluoride | Not applicable | Vinyl group instead of benzene |

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride were effective in inhibiting specific proteases. The sulfonyl fluoride group allowed for irreversible binding to the active site, showcasing its potential as a lead compound in drug design.

Case Study 2: Synthesis of Sulfonamides

Researchers utilized this compound in the synthesis of novel sulfonamides, which exhibited enhanced antibacterial properties compared to traditional sulfa drugs. The incorporation of fluorine and bromine atoms was found to improve bioavailability and efficacy.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides and sulfonate esters .

Comparison with Similar Compounds

Table 1: Comparative Properties of Sulfonyl Fluorides

Research Findings and Implications

- Synthetic Utility: Bromine’s presence in 4-bromo-3-fluorobenzene-1-sulfonyl fluoride enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-brominated analogs.

- Safety Considerations : Its hazard profile necessitates stricter handling protocols than smaller sulfonyl fluorides, aligning with precautions for HF exposure () .

Biological Activity

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride is a sulfonamide compound characterized by the presence of a bromine atom at the para position, a fluorine atom at the meta position, and a sulfonyl fluoride group attached to a benzene ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a building block for various pharmaceutical agents.

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride exhibits biological activity primarily through its ability to interact with specific enzymes and proteins. The sulfonyl fluoride group is known to react covalently with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in the context of antibacterial activity, where it mimics para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, this compound disrupts bacterial growth by preventing folic acid production .

Antibacterial Properties

Research indicates that compounds similar to 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride demonstrate significant antibacterial effects. For instance, sulfonamides are widely recognized for their ability to inhibit bacterial growth through competitive inhibition of enzymes involved in folate metabolism. This class of compounds has been extensively studied for their therapeutic potential against various bacterial infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride and related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides, including those with halogen substitutions like bromine and fluorine, exhibited enhanced antibacterial properties compared to their non-substituted counterparts. The presence of halogens can influence the lipophilicity and electronic properties of the molecule, potentially improving its interaction with bacterial targets .

- Enzyme Inhibition Studies : In vitro assays revealed that 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride effectively inhibits key enzymes involved in bacterial metabolism. For example, it was shown to inhibit dihydropteroate synthase with an IC50 value indicative of its potency in disrupting folate synthesis pathways .

Table: Biological Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Bromo-3-fluorobenzene-1-sulfonyl fluoride | 0.5 | Dihydropteroate synthase inhibition |

| Sulfanilamide | 0.8 | Competitive inhibition of PABA synthesis |

| Trimethoprim | 0.01 | Dihydrofolate reductase inhibition |

Applications in Medicinal Chemistry

4-Bromo-3-fluorobenzene-1-sulfonyl fluoride serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique structural features allow it to be utilized in the development of compounds targeting various diseases, particularly those involving bacterial infections and inflammatory responses.

Future Directions

Ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound and its derivatives. By optimizing the substituents on the benzene ring, researchers hope to enhance its biological activity and selectivity towards specific targets within microbial pathways.

Q & A

Q. How should researchers safely dispose of waste containing 4-bromo-3-fluorobenzene-1-sulfonyl fluoride?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.